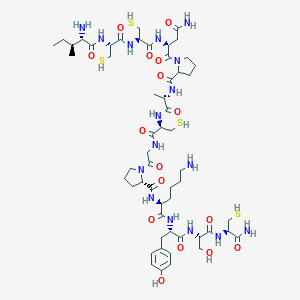
alpha-Conotoxin SI
Vue d'ensemble
Description
Conotoxin SI is a peptide neurotoxin isolated from the venom of the marine cone snail, Conus striatus. This compound is part of a larger family of conotoxins, which are known for their potent and selective interactions with various ion channels and receptors. Conotoxin SI specifically targets nicotinic acetylcholine receptors, making it a valuable tool in neurobiological research and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Conotoxin SI involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the assembly of the linear peptide chain on a solid support, followed by the selective formation of disulfide bonds. The disulfide bonds are crucial for the peptide’s stability and biological activity. Various oxidative folding conditions are employed to ensure the correct formation of these bonds .
Industrial Production Methods: Industrial production of Conotoxin SI is still in its nascent stages, primarily due to the complexity of its synthesis and the need for precise control over disulfide bond formation. Advances in peptide synthesis technologies and optimization of folding conditions are expected to facilitate larger-scale production in the future .
Analyse Des Réactions Chimiques
Types of Reactions: Conotoxin SI undergoes several types of chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Breaking of disulfide bonds to yield free thiol groups.
Substitution: Modifications of amino acid residues to enhance stability or activity
Common Reagents and Conditions:
Oxidation: Typically achieved using reagents like iodine, thallium trifluoroacetate, or a sulfoxide/silyl mixture.
Reduction: Commonly performed using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Involves the use of various protecting groups and coupling reagents during SPPS
Major Products: The primary product of these reactions is the correctly folded Conotoxin SI with its native disulfide bond pattern. Misfolded isomers and partially oxidized intermediates are common by-products .
Applications De Recherche Scientifique
Conotoxin SI has a wide range of applications in scientific research, including:
Neurobiology: Used as a tool to study nicotinic acetylcholine receptors and their role in synaptic transmission.
Pharmacology: Investigated for its potential as a therapeutic agent for conditions such as chronic pain and nicotine addiction.
Biochemistry: Employed in structure-activity relationship studies to understand the interactions between peptides and ion channels.
Drug Development: Serves as a lead compound for the development of new drugs targeting ion channels and receptors .
Mécanisme D'action
Conotoxin SI exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding inhibits the normal function of these receptors, leading to a blockade of synaptic transmission. The peptide’s structure, stabilized by disulfide bonds, allows it to interact specifically with the receptor’s binding site, preventing the binding of acetylcholine and subsequent ion channel opening .
Comparaison Avec Des Composés Similaires
Conotoxin SI is part of the alpha-conotoxin family, which includes several other peptides with similar structures and functions. Some of the related compounds include:
Alpha-Conotoxin GI: Targets nicotinic acetylcholine receptors with high specificity.
Alpha-Conotoxin MI: Exhibits a higher affinity for certain receptor subtypes compared to Conotoxin SI.
Alpha-Conotoxin EI: Similar in structure but differs in its receptor binding profile
Uniqueness: What sets Conotoxin SI apart is its specific interaction with the muscular nicotinic acetylcholine receptor subtype, making it particularly useful for studying neuromuscular transmission and developing muscle-specific therapeutics .
Propriétés
IUPAC Name |
(2S)-1-[2-[[(2R)-2-[[(2S)-2-[[1-[(2S)-4-amino-2-[[(2R)-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H88N16O16S4/c1-4-27(2)43(58)54(86)69-38(26-91)51(83)68-37(25-90)50(82)64-33(20-41(57)74)55(87)71-18-8-11-40(71)52(84)61-28(3)45(77)67-36(24-89)46(78)60-21-42(75)70-17-7-10-39(70)53(85)62-31(9-5-6-16-56)47(79)63-32(19-29-12-14-30(73)15-13-29)48(80)65-34(22-72)49(81)66-35(23-88)44(59)76/h12-15,27-28,31-40,43,72-73,88-91H,4-11,16-26,56,58H2,1-3H3,(H2,57,74)(H2,59,76)(H,60,78)(H,61,84)(H,62,85)(H,63,79)(H,64,82)(H,65,80)(H,66,81)(H,67,77)(H,68,83)(H,69,86)/t27-,28-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40?,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTKBXVGWKXCPU-DTTUQCIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(CS)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N1CCCC1C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H88N16O16S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1357.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115797-06-3 | |
| Record name | Conotoxin SI | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115797063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


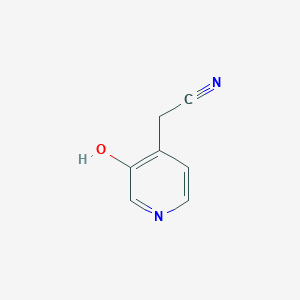
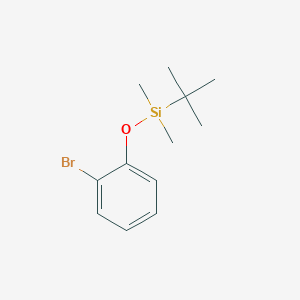

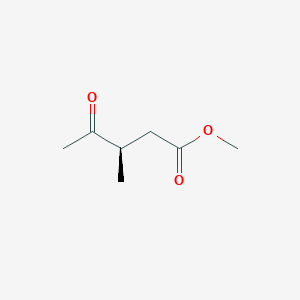
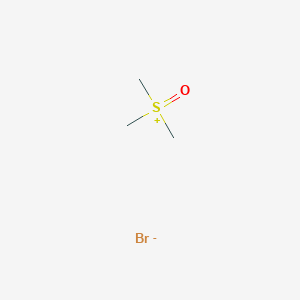
![6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B49338.png)
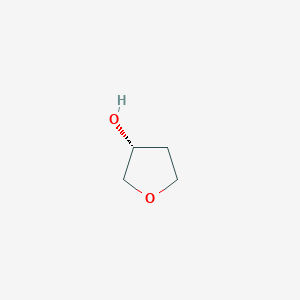

![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid](/img/structure/B49351.png)
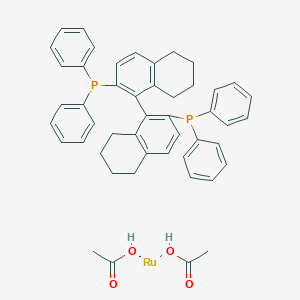
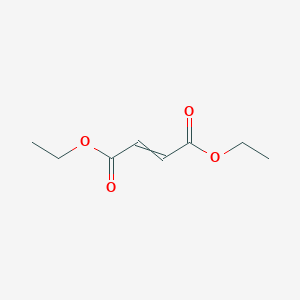
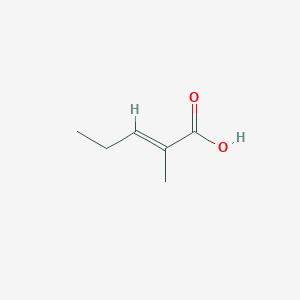
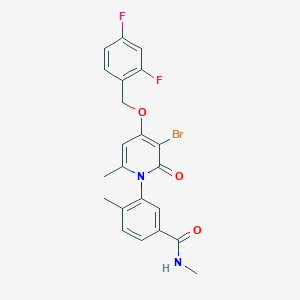
![1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B49363.png)
